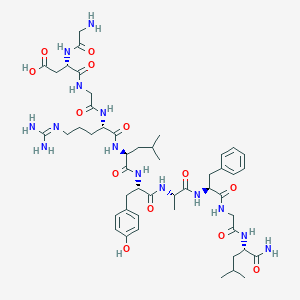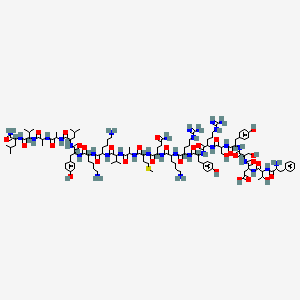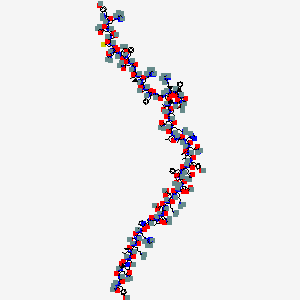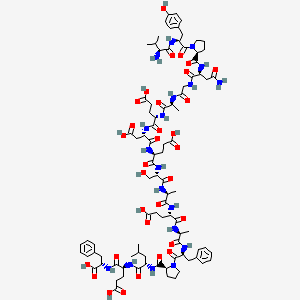
175010-18-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
The compound 175010-18-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology, it is used to study protein interactions and cellular processes. In medicine, it has potential therapeutic applications, particularly in the treatment of neurological diseases such as Alzheimer’s disease . Additionally, it has applications in the industry for developing new materials and environmental applications.
Wirkmechanismus
Target of Action
The compound 175010-18-1, also known as (Gly22)-Amyloid β-Protein (1-40), is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation . Its primary target is the Amyloid-β .
Mode of Action
The compound interacts with its target, Amyloid-β, and induces aggregation. As wild-type Aβ, it preferably assembles in the presence of GM1 ganglioside . This interaction results in the formation of soluble and insoluble β-amyloid aggregates .
Biochemical Pathways
The compound affects the Amyloid-β pathway, leading to the formation of soluble and insoluble β-amyloid aggregates
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of soluble and insoluble β-amyloid aggregates . These aggregates are associated with neurotoxic effects .
Vorbereitungsmethoden
The compound 175010-18-1 can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of specific chemicals under controlled conditions to produce the desired compound. Extraction from natural sources involves isolating the compound from plants or other organisms.
Analyse Chemischer Reaktionen
The compound 175010-18-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
The compound 175010-18-1 can be compared with other similar compounds, such as other amyloid-beta protein variants. Similar compounds include (Gly22)-Amyloid beta-protein (1-42) and (Gly22)-Amyloid beta-protein (1-38). These compounds share similar structures and biological activities but differ in their specific amino acid sequences and lengths. The uniqueness of this compound lies in its specific sequence and its potential therapeutic applications in neurological diseases .
Eigenschaften
CAS-Nummer |
175010-18-1 |
|---|---|
Molekulargewicht |
4257.8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)


